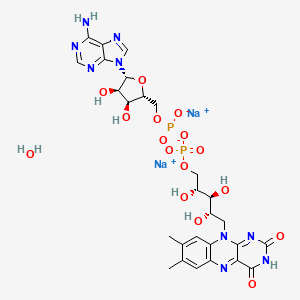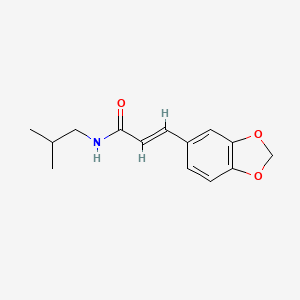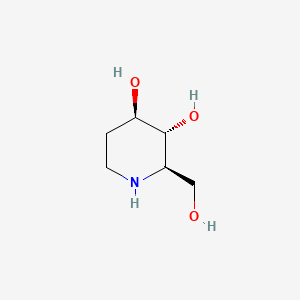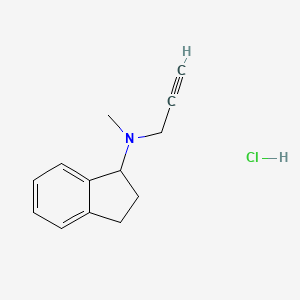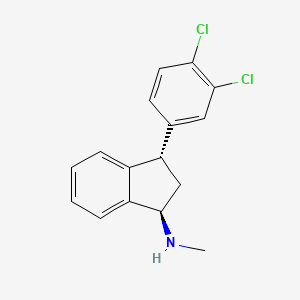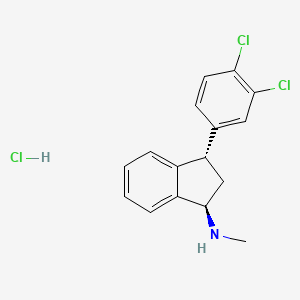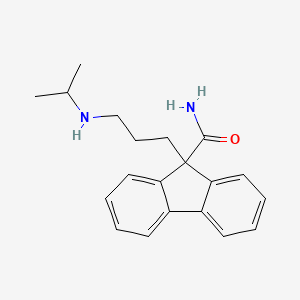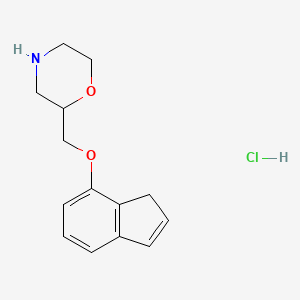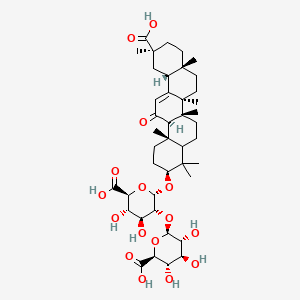
Glycyrrhizin
Übersicht
Beschreibung
Glycyrrhizin, also known as glycyrrhizic acid, is the chief sweet-tasting constituent of Glycyrrhiza glabra (liquorice) root . Structurally, it is a saponin used as an emulsifier and gel-forming agent in foodstuffs and cosmetics . Its aglycone is enoxolone . It’s a triterpenoid saponin that is the glucosiduronide derivative of 3beta-hydroxy-11-oxoolean-12-en-30-oic acid .
Synthesis Analysis
Glycyrrhizin biosynthesis involves several enzymes, including cytochrome P450s and glycosyltransferases . A study identified 16 enzymes of the 18 total steps of the glycyrrhizin skeleton synthesis pathway . Another study revealed differences in flavonoid and terpenoid synthesis between Glycyrrhiza uralensis (licorice) leaves and roots .
Molecular Structure Analysis
The molecular formula of Glycyrrhizin is C42H62O16 . The structure of Glycyrrhizin has been analyzed using spectroscopic and molecular dynamics characterization . Further studies have been conducted to understand the flavonoid and triterpenoid synthesis in Glycyrrhiza uralensis .
Chemical Reactions Analysis
After oral ingestion, glycyrrhizin is hydrolyzed to 18β-glycyrrhetinic acid (enoxolone) by intestinal bacteria . After absorption from the gut, 18β-glycyrrhetinic acid is metabolized to 3β-monoglucuronyl-18β-glycyrrhetinic acid in the liver .
Physical And Chemical Properties Analysis
Glycyrrhizin has a molar mass of 822.942 g·mol−1 . It is soluble in water at 1–10 mg/mL (20 °C) . More detailed physicochemical characterization of Glycyrrhizin can be found in various studies .
Wissenschaftliche Forschungsanwendungen
-
Antiviral Research
- Summary of Application : Glycyrrhizin has been found to have inhibitory effects on several viruses, including SARS-CoV-2 . The main mechanisms of action include inhibition of virus replication, direct inactivation of viruses, and inhibition of inflammation mediated by HMGB1/TLR4 .
- Methods of Application : The antiviral activity of glycyrrhizin is studied using various in vitro and in vivo models. The compound is typically administered to the infected cells or organisms, and its effects on viral replication and host response are monitored .
- Results or Outcomes : Studies have shown that glycyrrhizin can inhibit the replication of several viruses, reduce inflammation, and even inhibit the spread of HIV across cells .
-
Anticancer Research
- Summary of Application : Glycyrrhizin has been shown in numerous preclinical studies to have anticancer activity, reducing the expression of certain oncogenes and inducing apoptosis in cancer cells .
- Methods of Application : The anticancer activity of glycyrrhizin is typically studied using cancer cell lines in vitro or tumor models in vivo. The compound is administered to the cells or organisms, and its effects on cell proliferation, gene expression, and apoptosis are monitored .
- Results or Outcomes : Glycyrrhizin has been found to reduce the expression of oncogenes and induce apoptosis in various types of cancer cells .
-
Antioxidant Research
- Summary of Application : Glycyrrhizin has been found to possess antioxidant activity, capable of scavenging free radicals .
- Methods of Application : The antioxidant activity of glycyrrhizin is typically studied using chemical assays that measure its ability to neutralize free radicals .
- Results or Outcomes : Studies have shown that glycyrrhizin can effectively scavenge free radicals, thereby preventing oxidative damage .
-
Anti-inflammatory Research
- Summary of Application : Glycyrrhizin has been found to possess anti-inflammatory properties, making it potentially useful in the treatment of various inflammatory diseases .
- Methods of Application : The anti-inflammatory activity of glycyrrhizin is typically studied using cellular models of inflammation. The compound is administered to the cells, and its effects on inflammatory markers are monitored .
- Results or Outcomes : Studies have shown that glycyrrhizin can effectively reduce inflammation, as evidenced by decreased levels of inflammatory markers .
-
Antibacterial Research
- Summary of Application : Glycyrrhizin has been found to possess antibacterial properties, making it potentially useful in the treatment of various bacterial infections .
- Methods of Application : The antibacterial activity of glycyrrhizin is typically studied using bacterial cultures. The compound is administered to the cultures, and its effects on bacterial growth are monitored .
- Results or Outcomes : Studies have shown that glycyrrhizin can effectively inhibit the growth of various bacteria .
-
Other Fields
- Summary of Application : Glycyrrhizin has been found to have a wide range of other pharmacological effects, including hepatoprotective, neuroprotective, skin whitening, hypoglycaemic, and memory-enhancing effects .
- Methods of Application : The effects of glycyrrhizin in these fields are typically studied using relevant in vitro and in vivo models. The compound is administered to the cells or organisms, and its effects are monitored .
- Results or Outcomes : Studies have shown that glycyrrhizin can effectively exert these effects, making it a compound of interest in various fields of research .
-
Antihyperglycemic Research
- Summary of Application : Glycyrrhizin has been found to have antihyperglycemic effects, making it potentially useful in the treatment of diabetes .
- Methods of Application : The antihyperglycemic activity of glycyrrhizin is typically studied using in vitro and in vivo models of diabetes. The compound is administered to the cells or organisms, and its effects on blood glucose levels and insulin sensitivity are monitored .
- Results or Outcomes : Studies have shown that glycyrrhizin can effectively reduce blood glucose levels and improve insulin sensitivity .
-
Neuroprotective Research
- Summary of Application : Glycyrrhizin has been found to possess neuroprotective properties, making it potentially useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, epilepsy, and depression .
- Methods of Application : The neuroprotective activity of glycyrrhizin is typically studied using in vitro and in vivo models of neurodegeneration. The compound is administered to the cells or organisms, and its effects on neuronal survival and function are monitored .
- Results or Outcomes : Studies have shown that glycyrrhizin can effectively protect neurons from degeneration and improve cognitive function .
-
Hepatoprotective Research
- Summary of Application : Glycyrrhizin has been found to possess hepatoprotective properties, making it potentially useful in the treatment of liver diseases .
- Methods of Application : The hepatoprotective activity of glycyrrhizin is typically studied using in vitro and in vivo models of liver disease. The compound is administered to the cells or organisms, and its effects on liver function and histology are monitored .
- Results or Outcomes : Studies have shown that glycyrrhizin can effectively protect the liver from damage and improve liver function .
-
Skin Whitening Research
- Summary of Application : Glycyrrhizin has been found to have skin whitening effects, making it potentially useful in the cosmetic industry .
- Methods of Application : The skin whitening activity of glycyrrhizin is typically studied using in vitro models of skin pigmentation. The compound is administered to the cells, and its effects on melanin production are monitored .
- Results or Outcomes : Studies have shown that glycyrrhizin can effectively reduce melanin production, leading to skin whitening .
-
Memory-Enhancing Research
- Summary of Application : Glycyrrhizin has been found to have memory-enhancing effects, making it potentially useful in the treatment of cognitive disorders .
- Methods of Application : The memory-enhancing activity of glycyrrhizin is typically studied using in vivo models of cognitive impairment. The compound is administered to the organisms, and its effects on learning and memory are monitored .
- Results or Outcomes : Studies have shown that glycyrrhizin can effectively improve learning and memory .
-
Anti-Ulcer Research
- Summary of Application : Glycyrrhizin has been found to possess anti-ulcer properties, making it potentially useful in the treatment of stomach ulcers .
- Methods of Application : The anti-ulcer activity of glycyrrhizin is typically studied using in vivo models of gastric ulcer. The compound is administered to the organisms, and its effects on ulcer formation and healing are monitored .
- Results or Outcomes : Studies have shown that glycyrrhizin can effectively prevent the formation of gastric ulcers and promote their healing .
-
Antihyperglycemic Research
- Summary of Application : Glycyrrhizin has been found to have antihyperglycemic effects, making it potentially useful in the treatment of diabetes .
- Methods of Application : The antihyperglycemic activity of glycyrrhizin is typically studied using in vitro and in vivo models of diabetes. The compound is administered to the cells or organisms, and its effects on blood glucose levels and insulin sensitivity are monitored .
- Results or Outcomes : Studies have shown that glycyrrhizin can effectively reduce blood glucose levels and improve insulin sensitivity .
-
Neuroprotective Research
- Summary of Application : Glycyrrhizin has been found to possess neuroprotective properties, making it potentially useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, epilepsy, and depression .
- Methods of Application : The neuroprotective activity of glycyrrhizin is typically studied using in vitro and in vivo models of neurodegeneration. The compound is administered to the cells or organisms, and its effects on neuronal survival and function are monitored .
- Results or Outcomes : Studies have shown that glycyrrhizin can effectively protect neurons from degeneration and improve cognitive function .
-
Hepatoprotective Research
- Summary of Application : Glycyrrhizin has been found to possess hepatoprotective properties, making it potentially useful in the treatment of liver diseases .
- Methods of Application : The hepatoprotective activity of glycyrrhizin is typically studied using in vitro and in vivo models of liver disease. The compound is administered to the cells or organisms, and its effects on liver function and histology are monitored .
- Results or Outcomes : Studies have shown that glycyrrhizin can effectively protect the liver from damage and improve liver function .
-
Skin Whitening Research
- Summary of Application : Glycyrrhizin has been found to have skin whitening effects, making it potentially useful in the cosmetic industry .
- Methods of Application : The skin whitening activity of glycyrrhizin is typically studied using in vitro models of skin pigmentation. The compound is administered to the cells, and its effects on melanin production are monitored .
- Results or Outcomes : Studies have shown that glycyrrhizin can effectively reduce melanin production, leading to skin whitening .
-
Memory-Enhancing Research
- Summary of Application : Glycyrrhizin has been found to have memory-enhancing effects, making it potentially useful in the treatment of cognitive disorders .
- Methods of Application : The memory-enhancing activity of glycyrrhizin is typically studied using in vivo models of cognitive impairment. The compound is administered to the organisms, and its effects on learning and memory are monitored .
- Results or Outcomes : Studies have shown that glycyrrhizin can effectively improve learning and memory .
-
Anti-Ulcer Research
- Summary of Application : Glycyrrhizin has been found to possess anti-ulcer properties, making it potentially useful in the treatment of stomach ulcers .
- Methods of Application : The anti-ulcer activity of glycyrrhizin is typically studied using in vivo models of gastric ulcer. The compound is administered to the organisms, and its effects on ulcer formation and healing are monitored .
- Results or Outcomes : Studies have shown that glycyrrhizin can effectively prevent the formation of gastric ulcers and promote their healing .
Zukünftige Richtungen
Recent advances in the pharmacological activities of Glycyrrhizin suggest its potential as a natural alternative for current therapy to exterminate new emerging disorders with mild side effects . The focus of future research is on the molecular mechanism of licorice extracts and their pharmacologic activities . There is also interest in developing novel analogs and nano-formulations of these compounds to overcome their low bioavailability and poor aqueous solubility .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLVUJXQOOQHMX-QWBHMCJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047006 | |
| Record name | Glycyrrhizin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
822.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with intensely sweet taste; [Merck Index] Crystalline plates or prisms; [MSDSonline] | |
| Record name | Glycyrrhizin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5449 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Decomposes at 200 ºC | |
| Record name | Glycyrrhizic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13751 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Easily soluble in hot water, Freely sol in hot water, alcohol; practically insol in ether, SLIGHTLY SOL IN ETHER | |
| Record name | Glycyrrhizic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13751 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GLYCYRRHIZIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/496 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Glycyrrhizic acid can be found in the alpha and beta forms. The alpha form is predominant in the liver and duodenum and thus, it is thought that the anti-inflammatory liver effect of this drug are mainly due to the action of this isomer. Glycyrrhizic acid anti-inflammatory effect is generated via suppression of TNF alpha and caspase 3. It also inhibits the translocation of NFkB into the nuclei and conjugates free radicals. Some studies have shown a glycyrrhizic-driven inhibition of CD4+ T cell proliferation via JNK, ERK and PI3K/AKT. The antiviral activity of glycyrrhizic acid includes the inhibition of viral replication and immune regulation. The antiviral activity of glycyrrhizic acid seems to be of a broad spectrum and be able to cover several different viral types such as vaccinia virus, herpes simplex virus, Newcastle disease virus and vesicular stomatitis virus. The effect of glycyrrhizic acid on metabolism is thought to be related to its inhibitory activity towards 11-beta-hydroxysteroid dehydrogenase type 1 which in turn decreases the activity of hexose-6-phosphate dehydrogenase. On the other hand, some studies have shown a potential lipoprotein lipase induction in non-hepatic tissues and thus it is suggested to enhance dyslipidemic conditions., GLYCYRRHIZIC ACID & ITS DERIVATIVES SHOWED PRONOUNCED ANTIINFLAMMATORY ACTION, INHIBITED DEVELOPMENT OF HISTAMINE-, SEROTONIN-, BRADKININ-, & FORMALIN-INDUCED EDEMA, & DECR VASCULAR PERMEABILITY. | |
| Record name | Glycyrrhizic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13751 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GLYCYRRHIZIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/496 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Glycyrrhizin | |
Color/Form |
Crystals from glacial acetic acid, PLATES OR PRISMS FROM ACETIC ACID | |
CAS RN |
1405-86-3 | |
| Record name | Glycyrrhizic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1405-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycyrrhizin [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycyrrhizic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13751 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycyrrhizin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycyrrhizic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.350 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCYRRHIZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FO62043WK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GLYCYRRHIZIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/496 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
220 °C decomposes | |
| Record name | Glycyrrhizic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13751 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GLYCYRRHIZIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/496 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



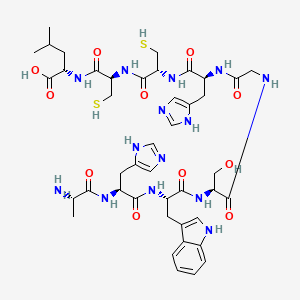
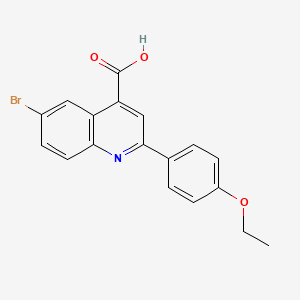
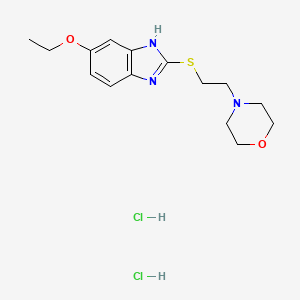
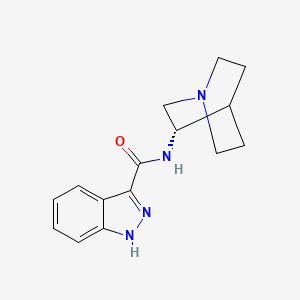
![2-[[4-[2-[[5-[7-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxopyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1671854.png)
